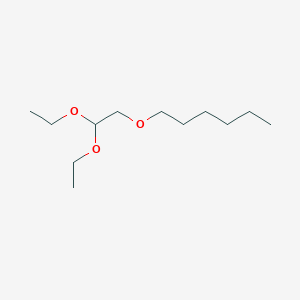
1-(2,2-Diethoxyethoxy)hexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diethoxyethoxy)hexane, also known as DEEH, is a chemical compound that has gained attention in scientific research due to its unique properties. DEEH is a clear, colorless liquid that is soluble in water and organic solvents. It is commonly used as a solvent in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
作用機序
The mechanism of action of 1-(2,2-Diethoxyethoxy)hexane is not fully understood, but it is believed to act as a nonpolar solvent that can dissolve lipophilic compounds. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants, which suggests that it can disrupt the cell membrane and extract lipophilic compounds from the plant cells.
Biochemical and Physiological Effects
1-(2,2-Diethoxyethoxy)hexane has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to cause significant adverse effects in humans or animals. 1-(2,2-Diethoxyethoxy)hexane has been used as a solvent in various in vitro and in vivo studies, and no significant adverse effects have been reported.
実験室実験の利点と制限
1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent for lab experiments. It is a nonpolar solvent that can dissolve lipophilic compounds, which makes it useful for the extraction of natural products. 1-(2,2-Diethoxyethoxy)hexane is also a relatively low toxicity solvent, which makes it safer to use in lab experiments compared to other solvents. However, 1-(2,2-Diethoxyethoxy)hexane has some limitations as a solvent. It is not a polar solvent, which means that it may not be effective for the extraction of polar compounds. 1-(2,2-Diethoxyethoxy)hexane also has a high boiling point, which may limit its use in some lab experiments.
将来の方向性
There are several future directions for research on 1-(2,2-Diethoxyethoxy)hexane. One area of research could be to investigate the mechanism of action of 1-(2,2-Diethoxyethoxy)hexane and how it interacts with lipophilic compounds. Another area of research could be to explore the potential use of 1-(2,2-Diethoxyethoxy)hexane as a solvent for the extraction of natural products from plants. Additionally, research could be conducted to develop new methods for the synthesis of 1-(2,2-Diethoxyethoxy)hexane that are more efficient and cost-effective. Finally, further studies could be conducted to investigate the potential use of 1-(2,2-Diethoxyethoxy)hexane in various industrial applications, such as the production of polymers and surfactants.
Conclusion
In conclusion, 1-(2,2-Diethoxyethoxy)hexane is a chemical compound that has gained attention in scientific research due to its unique properties as a solvent. It has been used in various applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. 1-(2,2-Diethoxyethoxy)hexane has several advantages as a solvent, including its ability to dissolve lipophilic compounds and its low toxicity. However, it also has some limitations, such as its inability to dissolve polar compounds and its high boiling point. Future research on 1-(2,2-Diethoxyethoxy)hexane could focus on investigating its mechanism of action, exploring its potential use in the extraction of natural products, developing more efficient synthesis methods, and investigating its potential use in various industrial applications.
科学的研究の応用
1-(2,2-Diethoxyethoxy)hexane has been used in various scientific research applications, including as a solvent for the synthesis of pharmaceuticals and agrochemicals. It has also been used as a reagent in the preparation of polymers and in the production of surfactants. 1-(2,2-Diethoxyethoxy)hexane has been shown to be an effective solvent for the extraction of natural products from plants and has been used in the isolation of bioactive compounds.
特性
CAS番号 |
18266-50-7 |
|---|---|
製品名 |
1-(2,2-Diethoxyethoxy)hexane |
分子式 |
C12H26O3 |
分子量 |
218.33 g/mol |
IUPAC名 |
1-(2,2-diethoxyethoxy)hexane |
InChI |
InChI=1S/C12H26O3/c1-4-7-8-9-10-13-11-12(14-5-2)15-6-3/h12H,4-11H2,1-3H3 |
InChIキー |
JZUZJJCWIKMTAO-UHFFFAOYSA-N |
SMILES |
CCCCCCOCC(OCC)OCC |
正規SMILES |
CCCCCCOCC(OCC)OCC |
その他のCAS番号 |
18266-50-7 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

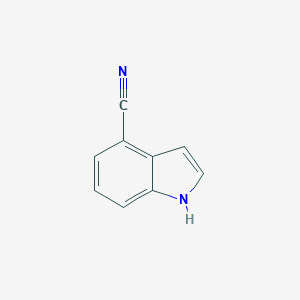

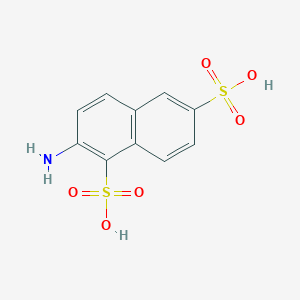
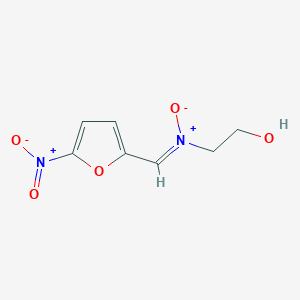
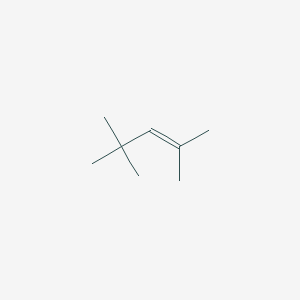


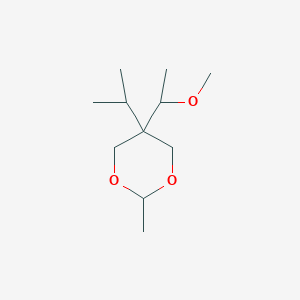
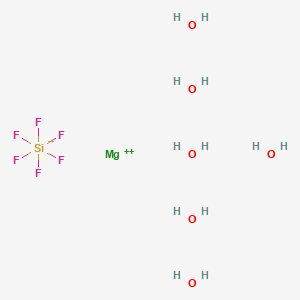
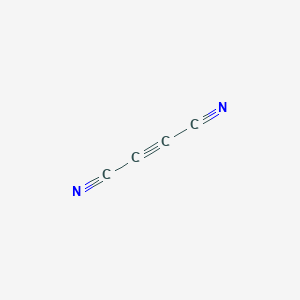


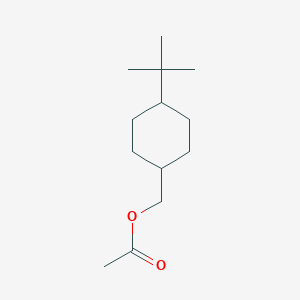
![Ethanol, 2,2'-[(4-nitrophenyl)imino]bis-](/img/structure/B94470.png)